2-(5-Bromothiophen-2-yl)acetonitrile
Overview
Description
2-(5-Bromothiophen-2-yl)acetonitrile is an organic compound with the molecular formula C6H4BrNS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and a nitrile group attached to the acetonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromothiophen-2-yl)acetonitrile typically involves the bromination of 2-thiopheneacetonitrile. One common method includes the use of N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) under an inert atmosphere. The reaction is carried out in the dark to prevent photodegradation, and the product is purified by column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Bromothiophen-2-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) in methanol.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Coupling Reactions: Biphenyl derivatives.
Reduction: 2-(5-Bromothiophen-2-yl)ethylamine.
Scientific Research Applications
2-(5-Bromothiophen-2-yl)acetonitrile has several applications in scientific research:
Material Science: Its optoelectronic properties are being explored for use in organic electronics, such as transistors and solar cells.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Research: Potential use in the development of bioactive compounds.
Medicinal Chemistry: Investigated for its role in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-yl)acetonitrile largely depends on its application. In organic electronics, its semiconducting behavior is attributed to the conjugated system of the thiophene ring, which facilitates electron transport. In chemical reactions, the bromine atom and nitrile group act as reactive sites for further functionalization .
Comparison with Similar Compounds
2-Thiopheneacetonitrile: Lacks the bromine substituent, making it less reactive in substitution reactions.
5-Bromo-2-thiophenecarboxaldehyde: Contains an aldehyde group instead of a nitrile group, leading to different reactivity.
2-(5-Chlorothiophen-2-yl)acetonitrile: Similar structure but with a chlorine atom, which affects its reactivity and applications.
Uniqueness: 2-(5-Bromothiophen-2-yl)acetonitrile is unique due to the presence of both a bromine atom and a nitrile group, which provide multiple reactive sites for chemical modifications. This makes it a versatile intermediate in organic synthesis and material science .
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNS/c7-6-2-1-5(9-6)3-4-8/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTILCZVZSZDLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355992 | |
Record name | 2-(5-bromothiophen-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71637-37-1 | |
Record name | 2-(5-bromothiophen-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is notable about the crystal structure of 2-(5-Bromothiophen-2-yl)acetonitrile?
A: While previously reported as a liquid, research has revealed that this compound actually forms a crystalline structure. This structure is characterized by short centrosymmetric Type I Br⋯Br halogen interactions. [] These interactions occur between bromine atoms on adjacent molecules within the crystal lattice.
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